3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine
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Overview
Description
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a dioxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine typically involves the condensation of 4-nitrobenzaldehyde with hydrazine, followed by oxidation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be optimized by adjusting the temperature and reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized forms of the compound .
Scientific Research Applications
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine: Similar in structure but contains a tetrazine ring instead of a dioxadiazine ring.
3,6-Bis(4-nitrophenyl)-1,2,4-triazine: Contains a triazine ring and exhibits different chemical properties.
Uniqueness
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
54697-06-2 |
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Molecular Formula |
C14H8N4O6 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
3,6-bis(4-nitrophenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C14H8N4O6/c19-17(20)11-5-1-9(2-6-11)13-15-24-14(16-23-13)10-3-7-12(8-4-10)18(21)22/h1-8H |
InChI Key |
WFGQQSIHCSQPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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